

Technical Guide: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Cat. No.: B15144963

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional fluorescent linker, **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5**. This molecule is a valuable tool for researchers engaged in bioconjugation, fluorescence imaging, and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5 is a chemical reagent that integrates a near-infrared cyanine dye (Cy5) with two distinct polyethylene glycol (PEG) chains. One chain is terminated with a methoxy group (m-PEG9), while the other is functionalized with a terminal alkyne (propargyl-PEG8), making it suitable for "click chemistry" reactions.

Property	Value	Reference
CAS Number	2107273-10-7	[1][2]
Molecular Formula	C ₆₃ H ₉₉ ClN ₂ O ₁₇	[2]
Molecular Weight	1191.92 g/mol	[2]
Appearance	Blue or dark blue solid or viscous liquid	
Solubility	Soluble in DMSO, DMF, and DCM. Low solubility in water.	
Storage Conditions	Store at -20°C, desiccated and protected from light.	

Fluorescent Properties

The Cy5 fluorophore component of this molecule provides strong fluorescence in the near-infrared spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.

Parameter	Wavelength (nm)	Reference
Excitation Maximum	~649	[3]
Emission Maximum	~667	[3]

Key Applications

The dual PEGylated structure and the terminal alkyne group make **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5** a versatile tool in several research areas:

- **Bioconjugation and Labeling:** The propargyl group allows for efficient and specific covalent attachment to azide-modified biomolecules such as proteins, peptides, and antibodies via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. The PEG linkers enhance the solubility and biocompatibility of the resulting conjugate.[2]

- **Fluorescence Imaging:** Once conjugated to a biomolecule of interest, the Cy5 dye enables visualization and tracking in various applications, including fluorescence microscopy and flow cytometry.[\[2\]](#)
- **PROTAC Development:** This molecule can be used as a fluorescent tag for PROTACs. By incorporating this dye, researchers can visualize the uptake and localization of the PROTAC within cells, aiding in the study of targeted protein degradation.[\[1\]](#)

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Azide-Modified Proteins

This protocol provides a general procedure for the fluorescent labeling of a protein containing an azide group with **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5**. Optimization may be required for specific proteins and applications.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
- **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5**
- Dimethylsulfoxide (DMSO)
- Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
- Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
- Purification resin or column for separating the labeled protein from excess reagents (e.g., size-exclusion chromatography)

Procedure:

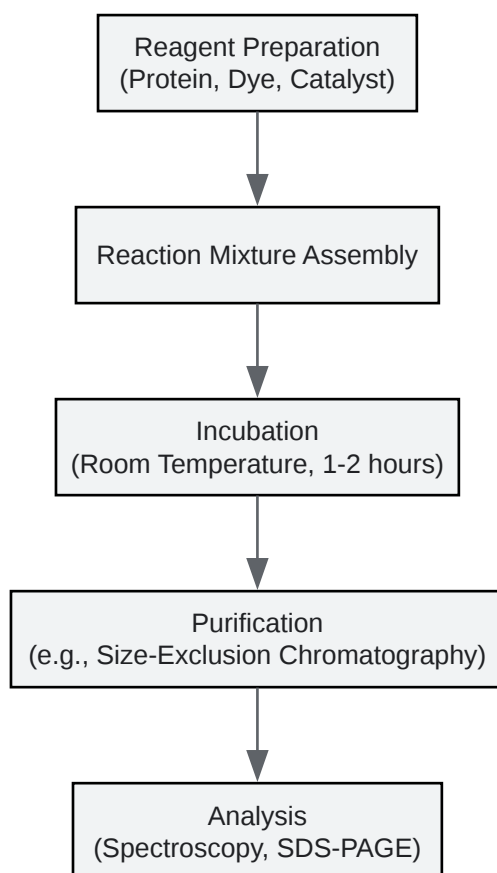
- **Preparation of Stock Solutions:**

- Dissolve **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5** in DMSO to a stock concentration of 10 mM.
- Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
 - Add the **N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5** stock solution to the protein solution. A molar excess of the dye (e.g., 5-10 fold) over the protein is recommended as a starting point.
 - Add the THPTA solution to the reaction mixture.
 - Add the CuSO₄ solution.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
 - Gently mix the reaction components.
 - Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification:
 - Following incubation, purify the fluorescently labeled protein from unreacted dye and catalyst components using an appropriate method such as size-exclusion chromatography or dialysis.
- Characterization:
 - Confirm successful labeling by measuring the absorbance of the purified conjugate at both 280 nm (for protein concentration) and the excitation maximum of Cy5 (~649 nm).

- Further analysis can be performed using SDS-PAGE followed by in-gel fluorescence scanning to visualize the labeled protein.

Visualizations

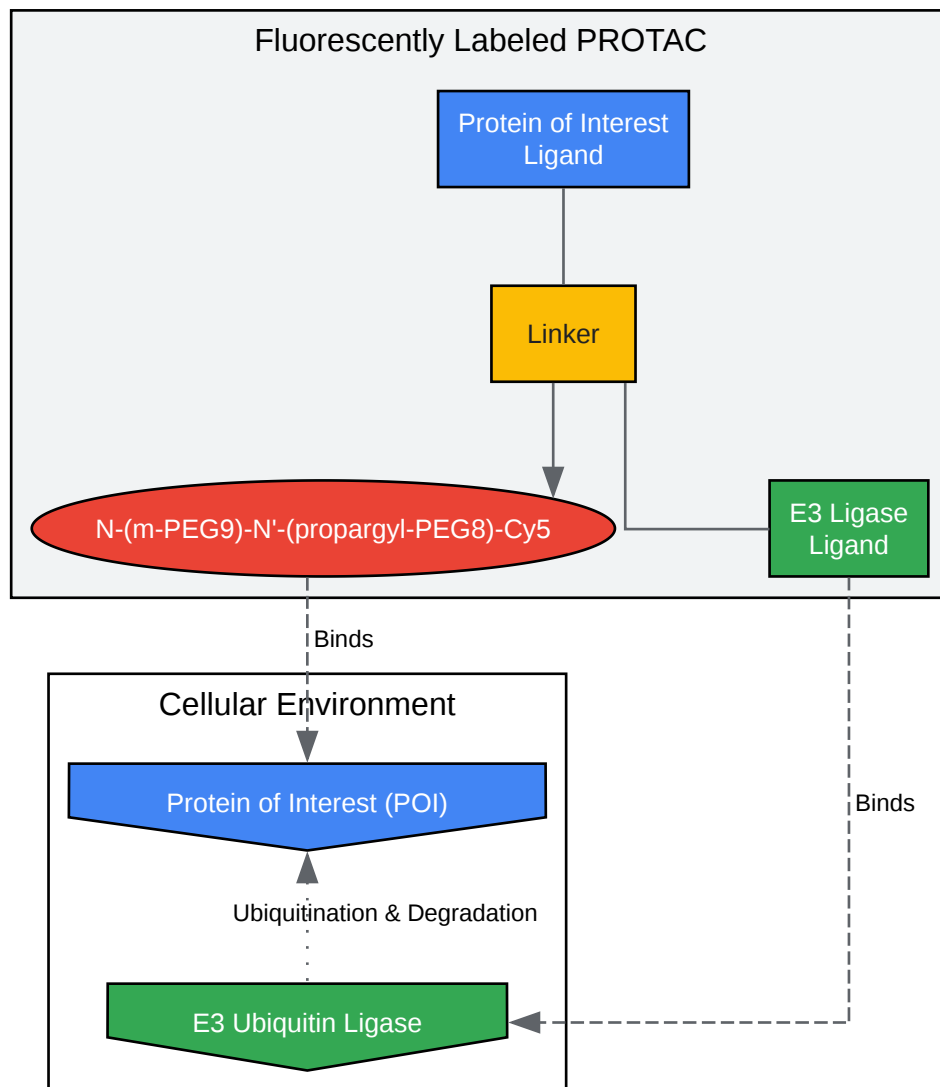
Experimental Workflow for Protein Labeling



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Caption: A generalized workflow for the fluorescent labeling of proteins.

Conceptual Application in PROTAC Development



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Caption: Visualization of a fluorescently tagged PROTAC mediating protein degradation.

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